molecular formula C18H20N2O2 B2705156 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide CAS No. 2034205-25-7

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2705156
CAS No.: 2034205-25-7
M. Wt: 296.37
InChI Key: OYFQZECJYMRYOW-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide is a pharmacological compound that has garnered significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide typically involves the reaction of 5-cyclopropylpyridine-3-carboxaldehyde with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide has shown promising biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. It is used in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies related to cellular signaling pathways and protein interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets such as kinases, transcription factors, and ion channels. It modulates these targets, leading to alterations in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-cyclopropylpyridin-3-yl)methyl)-3-methoxybenzamide
  • N-((5-cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide stands out due to its unique combination of a cyclopropylpyridine moiety and a phenoxypropanamide group, which imparts distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(22-17-5-3-2-4-6-17)18(21)20-11-14-9-16(12-19-10-14)15-7-8-15/h2-6,9-10,12-13,15H,7-8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFQZECJYMRYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CN=C1)C2CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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